molecular formula C19H22N2O3S B4996992 4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide

Cat. No. B4996992
M. Wt: 358.5 g/mol
InChI Key: DLUKJGIDIDCYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide is a chemical compound that has gained significant interest among researchers due to its potential use in drug development. This compound is also known as AMMB and has been found to have promising pharmacological properties.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins involved in inflammation and cancer growth. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide in lab experiments include its potential as a lead compound for drug development, its low toxicity, and its ability to target multiple pathways involved in cancer and inflammation. However, the limitations include the need for further studies to fully understand its mechanism of action and the need for optimization of its pharmacological properties.

Future Directions

Future research directions for 4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide include optimization of its pharmacological properties, identification of its target proteins and signaling pathways, and evaluation of its safety and efficacy in clinical trials. In addition, further studies are needed to explore its potential applications in other diseases such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug development. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide has been reported in the literature. The method involves the reaction of 2-methylbenzylamine with 4-chlorobenzoyl chloride in the presence of triethylamine to form N-(2-methylbenzyl)-4-chlorobenzamide. This intermediate is then reacted with potassium allyl sulfonate and sodium hydride to obtain this compound.

Scientific Research Applications

The potential applications of 4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide in scientific research are vast. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-13-21(25(3,23)24)18-11-9-16(10-12-18)19(22)20-14-17-8-6-5-7-15(17)2/h4-12H,1,13-14H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUKJGIDIDCYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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